molecular formula C16H12ClN3O2S B11520475 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11520475
M. Wt: 345.8 g/mol
InChI Key: FQZXJEJOHRZBSE-GIJQJNRQSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, a sulfanyl group, and a hydrazide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized from o-aminophenol and a carboxylic acid derivative under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the benzoxazole derivative.

    Formation of Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate compound with hydrazine hydrate.

    Condensation Reaction: Finally, the condensation of the hydrazide with 2-chlorobenzaldehyde under reflux conditions yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide moiety, converting it to corresponding amines.

    Substitution: The benzoxazole ring and the chlorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole ring can intercalate with DNA, while the hydrazide moiety can form hydrogen bonds with active sites of enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide: Lacks the chlorophenyl group, making it less versatile in certain reactions.

    N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide: Lacks the benzoxazole ring, reducing its potential for DNA intercalation.

    2-(1,3-Benzoxazol-2-ylthio)acetohydrazide: Similar structure but different functional groups, leading to varied reactivity.

Uniqueness

The presence of both the benzoxazole ring and the chlorophenyl group in 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide makes it unique. This combination allows for a wide range of chemical reactions and biological interactions, enhancing its utility in scientific research.

Properties

Molecular Formula

C16H12ClN3O2S

Molecular Weight

345.8 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12ClN3O2S/c17-12-6-2-1-5-11(12)9-18-20-15(21)10-23-16-19-13-7-3-4-8-14(13)22-16/h1-9H,10H2,(H,20,21)/b18-9+

InChI Key

FQZXJEJOHRZBSE-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2)Cl

Origin of Product

United States

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